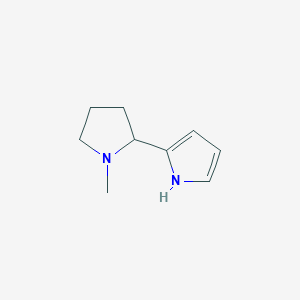
2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole is a heterocyclic organic compound with the molecular formula C10H14N2 It is known for its structural similarity to nicotine and is often referred to as a nicotine analog
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole typically involves the reaction of pyrrole with 1-methylpyrrolidine under specific conditions. One common method includes the use of a Grignard reagent, where pyrrole is treated with 1-methylpyrrolidine in the presence of a catalyst such as lithium aluminum hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
For industrial production, the synthesis may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of this compound by passing the reactants through a reactor in a continuous stream. This approach not only increases yield but also reduces the reaction time and waste generated .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole compounds.
Wissenschaftliche Forschungsanwendungen
2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with nicotinic acetylcholine receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole involves its interaction with molecular targets such as nicotinic acetylcholine receptors. By binding to these receptors, it can modulate neurotransmitter release and influence various physiological processes. The compound’s effects are mediated through pathways involving calcium ion influx and subsequent cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotine: Structurally similar, but with different pharmacological properties.
2-Pyrrolidinone, 1-methyl-: Another related compound with distinct chemical and biological activities.
Uniqueness
Unlike nicotine, it may offer a different safety profile and therapeutic potential, making it a compound of significant interest in research and development .
Eigenschaften
CAS-Nummer |
1653-74-3 |
|---|---|
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
2-(1-methylpyrrolidin-2-yl)-1H-pyrrole |
InChI |
InChI=1S/C9H14N2/c1-11-7-3-5-9(11)8-4-2-6-10-8/h2,4,6,9-10H,3,5,7H2,1H3 |
InChI-Schlüssel |
BSNFRFHDDGCRMB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1C2=CC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


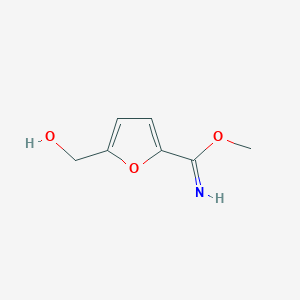
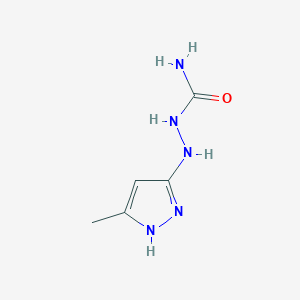
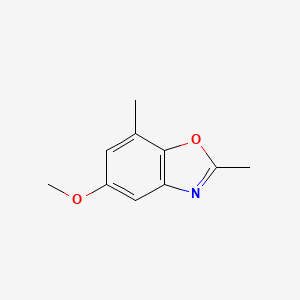

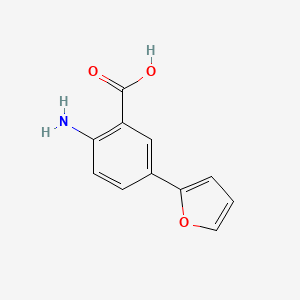
![(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol](/img/structure/B12874011.png)
![2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874014.png)
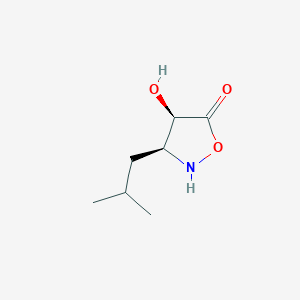
![1-(5-Fluorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12874028.png)
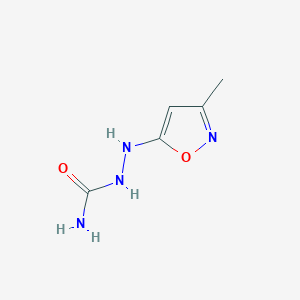

![1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12874053.png)
![2-(Aminomethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12874058.png)
![2-(Bromomethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874059.png)
